2-(Piperidin-4-ylmethyl)pyridine hydrochloride
Description
2-(Piperidin-4-ylmethyl)pyridine hydrochloride is a heterocyclic organic compound featuring a pyridine ring linked via a methylene group to a piperidine moiety, with a hydrochloride salt form. Its molecular formula is C₁₁H₁₅ClN₂ (monohydrochloride) or C₁₁H₁₆Cl₂N₂ (dihydrochloride, as noted in ) . This compound is primarily utilized in pharmaceutical research and development, particularly as a building block for drug candidates targeting neurological and metabolic disorders. Its structural versatility allows for modifications to enhance binding affinity or pharmacokinetic properties.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLQQJNAIGTCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303890-44-9 | |
| Record name | Pyridine, 2-(4-piperidinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303890-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-(Piperidin-4-ylmethyl)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound 2-(Piperidin-4-ylmethyl)pyridine hydrochloride features a piperidine ring connected to a pyridine moiety. Its molecular formula is CHClN, and it has a molecular weight of approximately 227.72 g/mol. The presence of both piperidine and pyridine rings contributes to its diverse biological effects.
1. Antimicrobial Activity
Research indicates that derivatives of piperidine, including 2-(Piperidin-4-ylmethyl)pyridine hydrochloride, exhibit significant antimicrobial properties. A study synthesized various piperidinyl-benzimidazoles, revealing that certain compounds showed low micromolar minimal inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, indicating potential as antibacterial agents .
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µM) | Target Bacteria |
|---|---|---|
| 2-(Piperidin-4-ylmethyl)pyridine | <10 | S. aureus, E. coli |
| Benzimidazole derivative | <5 | Enterococci |
| Piperidinyl-benzimidazole | 0.0039 | S. aureus |
2. Neuropharmacological Effects
The compound has been investigated for its effects on neuropharmacological targets, particularly as a dual ligand for histamine H3 and sigma-1 receptors. Studies have shown that these interactions can lead to antinociceptive effects, making it a candidate for pain management therapies .
Case Study: Pain Management
A study evaluated the efficacy of piperidine-based compounds in alleviating neuropathic pain in animal models. The results demonstrated significant reductions in pain scores compared to control groups, indicating the potential for clinical applications in treating chronic pain conditions .
3. Inhibition of Enzymatic Activity
Another area of research focuses on the inhibition of monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). Compounds similar to 2-(Piperidin-4-ylmethyl)pyridine hydrochloride were tested for their ability to inhibit these enzymes, which play critical roles in endocannabinoid signaling pathways.
Table 2: Enzymatic Inhibition Potencies
| Compound | Enzyme Target | IC (nM) |
|---|---|---|
| 2-(Piperidin-4-ylmethyl)pyridine | MAGL | 25 |
| FAAH | FAAH | 30 |
These findings suggest that the compound may modulate endocannabinoid levels, providing therapeutic benefits in various conditions such as anxiety and pain disorders .
The biological activity of 2-(Piperidin-4-ylmethyl)pyridine hydrochloride is largely attributed to its structural features that facilitate interaction with various receptors and enzymes. The piperidine moiety is crucial for binding interactions with sigma receptors, while the pyridine component may enhance lipophilicity, aiding in membrane penetration .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular properties, and hazards:
Key Research Findings
- Spectroscopic Data : 1H NMR shifts for piperidine-pyridine hybrids typically show resonances between δ 1.37–8.72 ppm, reflecting aromatic protons and piperidine methylene groups () .
- Thermal Stability: Pyridine derivatives with halogen substituents (e.g., chloro, nitro) exhibit higher melting points (268–287°C, ) compared to non-halogenated analogues .
Preparation Methods
Synthesis Overview
The synthesis of 2-(Piperidin-4-ylmethyl)pyridine hydrochloride generally involves three key stages:
- Preparation of a chloromethylpyridine intermediate
- Condensation with piperidine to form the piperidinylmethyl pyridine
- Conversion to the hydrochloride salt form
The most documented and efficient method involves starting from 2-amino-4-methylpyridine, followed by chlorination and nucleophilic substitution with piperidine.
Stepwise Preparation Method
Step 1: Synthesis of 2-chloro-4-methylpyridine
- React 2-amino-4-methylpyridine with nitrite aqueous solution under acidic conditions to form a diazonium salt intermediate.
- Treat the intermediate with phosphorus oxychloride (POCl₃) at 80–110 °C under reflux for 5–15 hours.
- After cooling, carefully add cold water and ammoniacal liquor to adjust pH to 10.0–11.5.
- Isolate 2-chloro-4-methylpyridine by vacuum distillation.
Step 2: Chloromethylation to 2-chloro-4-chloromethylpyridine
- Use sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a free radical initiator such as benzoyl peroxide.
- Add SO₂Cl₂ dropwise to 2-chloro-4-methylpyridine in a solvent like carbon tetrachloride (CCl₄) under stirring, maintaining reaction for 2–8 hours.
- Adjust pH to 6.0–8.0 with saturated sodium bicarbonate solution.
- Isolate the chloromethylated product by reduced pressure distillation.
Step 3: Condensation with Piperidine
- Combine 2-chloro-4-chloromethylpyridine with piperidine in the presence of potassium carbonate as an acid-binding agent and dimethylformamide (DMF) as solvent.
- Heat the mixture to 80 °C and reflux for approximately 6 hours.
- Cool the reaction mixture, add water, and adjust pH to 8–9 using saturated sodium bicarbonate.
- Extract the product with ethyl acetate, dry over anhydrous magnesium sulfate, and remove solvent under reduced pressure.
- The resulting product is 2-(piperidin-4-ylmethyl)pyridine, which can be converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
Reaction Conditions and Yields
| Step | Reaction Conditions | Reagents/Agents | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 80–110 °C, reflux 5–15 h, pH 10.0–11.5 | 2-amino-4-methylpyridine, POCl₃ | Not specified | Intermediate for chloromethylation |
| 2 | Room temp, 2–8 h, radical initiator added in batches | SO₂Cl₂, benzoyl peroxide, CCl₄ | 79 | Radical chloromethylation step |
| 3 | 80 °C, reflux 6 h, pH 8–9 | Piperidine, K₂CO₃, DMF | 90–92 | Final substitution step |
The overall yield for the three-step process is reported to be above 32%, with individual steps showing high efficiency, especially the final condensation step with piperidine.
Notes on Reagents and Mechanism
- Free Radical Initiators: Benzoyl peroxide and other initiators such as azobisisobutyronitrile or tert-butyl hydroperoxide are employed to facilitate the chloromethylation via radical pathways.
- Solvents: DMF is preferred for nucleophilic substitution due to its polar aprotic nature, enhancing the reaction rate.
- pH Control: Precise pH adjustments during workup are critical for product isolation and purity.
- Purification: Vacuum distillation and solvent extraction are standard for isolating intermediates and final products.
Summary Table of Preparation Method
| Stage | Key Reaction | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 2-amino-4-methylpyridine → 2-chloro-4-methylpyridine | Diazotization & POCl₃ chlorination | Reflux 80–110 °C, 5–15 h | Not specified | Intermediate for chloromethylation |
| 2-chloro-4-methylpyridine → 2-chloro-4-chloromethylpyridine | Radical chloromethylation with SO₂Cl₂ | Room temp, 2–8 h | 79 | Radical initiator required |
| 2-chloro-4-chloromethylpyridine + Piperidine → 2-(piperidin-4-ylmethyl)pyridine | Nucleophilic substitution in DMF | 80 °C, reflux 6 h | 90–92 | Final product precursor |
| 2-(piperidin-4-ylmethyl)pyridine → Hydrochloride salt | Treatment with HCl in suitable solvent | Room temp | Quantitative | Salt formation for stability |
Q & A
Q. What are the optimized synthetic routes for 2-(Piperidin-4-ylmethyl)pyridine hydrochloride, and how can purity be ensured?
Answer: The synthesis typically involves coupling a pyridine derivative with a piperidine precursor under acidic conditions. A validated method includes dissolving intermediates in methanol/dichloromethane, followed by HCl (4.0 M in dioxane) treatment to form the hydrochloride salt . Key steps:
- Reagent optimization : Use 6 equivalents of HCl for complete protonation.
- Purification : Post-reaction, concentrate under nitrogen flux and perform high-vacuum evaporation with toluene to remove residual solvents.
- Purity validation : Confirm via ¹H NMR (e.g., δ 1.37–8.72 ppm for piperidine-proton environments) and HPLC (>95% purity) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., piperidine methylene groups at δ 2.68–3.44 ppm) and confirms salt formation .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₂H₁₇N₂Cl).
- X-ray crystallography : Resolves stereochemistry of the piperidine-pyridine linkage (if crystalline) .
- HPLC-DAD : Ensures absence of unreacted intermediates .
Q. How does solubility vary across solvents, and what formulations enhance bioavailability?
Answer:
- Solubility profile : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt; poorly soluble in nonpolar solvents (hexane). Adjust pH to 5–6 for aqueous stability .
- Formulation strategies : Use cyclodextrin complexes or PEG-based vehicles to improve solubility for in vivo studies. Preclinical testing in PBS (pH 7.4) mimics physiological conditions .
Q. What in vitro assays are suitable for initial biological activity screening?
Answer:
- Receptor binding assays : Radiolabeled ligand displacement studies (e.g., for GPCRs or neurotransmitter transporters) .
- Cell viability assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays (IC₅₀ determination) .
- Enzyme inhibition : Screen against kinases or proteases via fluorometric/colorimetric substrates (e.g., ATPase activity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyridine ring to enhance receptor binding affinity .
- Piperidine substitution : Replace the 4-methyl group with bulkier substituents (e.g., benzyl) to modulate steric effects and selectivity .
- Bioisosteric replacements : Substitute pyridine with pyrimidine to improve metabolic stability (see analogs in ).
Q. How should researchers address contradictions in biological data across studies?
Answer:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
- Cell line specificity : Compare results across multiple models (e.g., primary vs. immortalized cells) to identify context-dependent effects .
- Dose-response validation : Replicate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What strategies elucidate the compound’s mechanism of enzyme inhibition?
Answer:
- Kinetic studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450 isoforms) to map binding pockets .
- Mutagenesis : Identify critical residues by comparing wild-type and mutant enzyme activities .
Q. How can ADME properties be profiled to prioritize in vivo studies?
Answer:
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
- Caco-2 permeability : Assess intestinal absorption potential via monolayer transepithelial resistance .
- Plasma protein binding : Use ultrafiltration to measure free fraction in serum (target >10% for efficacy) .
Q. What experimental designs mitigate stability challenges during long-term storage?
Answer:
- Lyophilization : Store as a lyophilized powder at -20°C under argon to prevent hydrolysis .
- Buffered solutions : Use citrate buffer (pH 4.5) for aqueous formulations; avoid repeated freeze-thaw cycles .
- Degradation monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
